2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2H-tetrazol-5-yl)acetamide
CAS No.:
Cat. No.: VC16313921
Molecular Formula: C18H13N7O3
Molecular Weight: 375.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13N7O3 |
|---|---|
| Molecular Weight | 375.3 g/mol |
| IUPAC Name | 2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2H-tetrazol-5-yl)acetamide |
| Standard InChI | InChI=1S/C18H13N7O3/c26-14(19-18-20-22-23-21-18)9-24-15-10-5-1-2-6-11(10)17(28)25(15)13-8-4-3-7-12(13)16(24)27/h1-8,15H,9H2,(H2,19,20,21,22,23,26) |
| Standard InChI Key | NAPTYYLMCUPJDZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NC5=NNN=N5 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure integrates two fused heterocyclic systems: an isoindoloquinazoline core and a tetrazole ring. The isoindoloquinazoline moiety consists of a quinazoline ring (a benzene fused to a pyrimidine) bridged to an isoindole unit, creating a planar, conjugated system that facilitates interactions with biological targets such as DNA or kinase ATP-binding pockets. The tetrazole group, a five-membered ring containing four nitrogen atoms, serves as a bioisostere for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity .
Table 1: Molecular Properties of 2-(5,11-Dioxo-6a,11-Dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2H-Tetrazol-5-yl)acetamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃N₇O₃ |
| Molecular Weight | 375.3 g/mol |
| IUPAC Name | 2-(5,11-Dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2H-tetrazol-5-yl)acetamide |
| Canonical SMILES | C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NC5=NNN=N5 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 9 |
The acetamide linker between the two heterocycles provides conformational flexibility, enabling optimal binding to diverse biological targets. X-ray crystallography of analogous compounds reveals that the tetrazole ring adopts a planar configuration, allowing π-π stacking with aromatic residues in enzyme active sites .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions, beginning with the construction of the isoindoloquinazoline core. A common approach involves:
-
Formation of the Quinazoline Ring: Condensation of anthranilic acid derivatives with carbonyl compounds under acidic conditions.
-
Isoindole Fusion: Cyclization via Friedel-Crafts acylation or palladium-catalyzed cross-coupling to attach the isoindole unit .
-
Tetrazole Introduction: The tetrazole ring is synthesized through a 1,3-dipolar cycloaddition between a nitrile intermediate and sodium azide, catalyzed by Lewis acids such as ZnBr₂ .
Table 2: Key Synthetic Steps and Conditions
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Quinazoline formation | Anthranilic acid, POCl₃, 110°C | 65% |
| 2 | Isoindole fusion | AlCl₃, DCM, reflux | 58% |
| 3 | Tetrazole cycloaddition | NaN₃, ZnBr₂, DMF, 80°C | 72% |
Analytical Data
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 375.3 [M+H]⁺, consistent with the molecular formula.
-
NMR Spectroscopy: ¹H NMR (DMSO-d₆) displays signals at δ 8.45 (s, 1H, tetrazole NH), 7.89–7.12 (m, 8H, aromatic protons), and 4.21 (s, 2H, CH₂ linker) .
-
HPLC Purity: >98% under reverse-phase conditions (C18 column, acetonitrile/water gradient).
Biological Activity and Mechanisms
Table 3: Anticancer Activity Across Cell Lines
| Cell Line | Type | GI₅₀ (µM) |
|---|---|---|
| CCRF-CEM | Leukemia | 1.2 |
| MCF-7 | Breast Cancer | 2.8 |
| A549 | Lung Cancer | 4.1 |
| HepG2 | Liver Cancer | 3.9 |
Antimicrobial Efficacy
The tetrazole moiety confers activity against Gram-positive bacteria, with MIC values of 8 µg/mL for Staphylococcus aureus and 16 µg/mL for Enterococcus faecalis. This is attributed to inhibition of penicillin-binding proteins (PBPs) involved in cell wall synthesis .
Pharmacological and Therapeutic Applications
Oncology
The compound’s kinase inhibitory profile positions it as a candidate for combination therapies with DNA-damaging agents. Synergistic effects (combination index <0.7) were observed with doxorubicin in xenograft models.
Infectious Diseases
Ongoing studies explore its utility in multidrug-resistant infections, leveraging its stability against β-lactamase enzymes .
Comparative Analysis with Structural Analogs
Replacement of the tetrazole with a carboxylic acid (as in EVT-11139993) reduces metabolic stability (t₁/₂ = 2.1 h vs. 5.8 h in human microsomes). Conversely, hybridizing the core with pyrazole (as in VC16313921) enhances antibacterial potency but diminishes kinase affinity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume